(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine

HIF-1 inhibition arylsulfonyl SAR transcriptional reporter assay

(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine (CAS 392691-24-6 free base; CAS 1216563-75-5 hydrochloride) is a synthetic sulfonamide belonging to the structural class of N‑arylsulfonyl‑4‑aminomethylpiperidines. The molecule contains a piperidine ring bearing a primary aminomethyl group at the 4‑position and a 3,4‑dimethoxybenzenesulfonyl substituent at the piperidine nitrogen atom.

Molecular Formula C14H22N2O4S
Molecular Weight 314.40 g/mol
Cat. No. B12825289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine
Molecular FormulaC14H22N2O4S
Molecular Weight314.40 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CN)OC
InChIInChI=1S/C14H22N2O4S/c1-19-13-4-3-12(9-14(13)20-2)21(17,18)16-7-5-11(10-15)6-8-16/h3-4,9,11H,5-8,10,15H2,1-2H3
InChIKeyWONPRUKUQJVXQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine Is a Strategic Arylsulfonylpiperidine Building Block for Medicinal Chemistry Procurement


(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine (CAS 392691-24-6 free base; CAS 1216563-75-5 hydrochloride) is a synthetic sulfonamide belonging to the structural class of N‑arylsulfonyl‑4‑aminomethylpiperidines [1]. The molecule contains a piperidine ring bearing a primary aminomethyl group at the 4‑position and a 3,4‑dimethoxybenzenesulfonyl substituent at the piperidine nitrogen atom [2]. This scaffold is recognized as an advanced chemical intermediate suitable for the synthesis of central nervous system‑targeted compounds, receptor modulators, and agents directed at hypoxia‑inducible factor (HIF) pathways [3].

Why Simple Arylsulfonyl or Alkylsulfonyl Piperidinemethanamines Cannot Replace (1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine in HIF‑1-, CNS-, or Receptor‑Modulating Scaffolds


Arylsulfonyl‑4‑aminomethylpiperidines are not interchangeable building blocks: the electronic character, steric demand, and hydrogen‑bonding capacity of the sulfonyl‑attached aryl ring directly govern target engagement and downstream bioactivity [1]. Among a panel of five arylsulfonyl groups evaluated in a HIF‑1 transcriptional reporter assay, the 3,4‑dimethoxybenzenesulfonyl moiety consistently produced the strongest inhibition of HIF‑1‑activated transcription [1]. Replacing this group with a smaller alkylsulfonyl (e.g., methanesulfonyl) or a mono‑methoxy analog drastically alters molecular properties—including logP, polar surface area, and rotatable bond count—that are critical for CNS permeability and selective receptor binding [2]. Consequently, procurement of the precise 3,4‑dimethoxybenzenesulfonyl variant is mandatory for maintaining the structure–activity relationships essential to current HIF‑1‑targeted and CNS‑directed drug‑discovery programs.

Head‑to‑Head and Cross‑Study Quantitative Evidence Distinguishing (1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine from Closest Analogs


3,4‑Dimethoxybenzenesulfonyl Group Delivers the Strongest HIF‑1 Transcriptional Inhibition Among Five Arylsulfonyl Comparator Groups

In a direct head‑to‑head comparison of five different arylsulfonyl groups attached to a common core scaffold, the 3,4‑dimethoxybenzenesulfonyl moiety exhibited the strongest suppression of HIF‑1‑activated transcription in a cell‑based reporter gene assay. The comparator arylsulfonyl groups (including unsubstituted benzenesulfonyl, 4‑methoxybenzenesulfonyl, and others) consistently produced weaker inhibition under identical assay conditions [1].

HIF-1 inhibition arylsulfonyl SAR transcriptional reporter assay

Computed Physicochemical Property Divergence Between (1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine and Its Methanesulfonyl Analog

The target compound possesses a molecular weight of 314.4 g·mol⁻¹ (free base) and the hydrochloride salt weighs 350.9 g·mol⁻¹, with 6 H‑bond acceptors and 2 H‑bond donors [1]. In contrast, the nearest alkylsulfonyl analog, (1‑methanesulfonylpiperidin‑4‑yl)methanamine (MW 192.3), has only 4 H‑bond acceptors and a substantially lower logP [2]. The additional H‑bond acceptor capacity and larger hydrophobic surface provided by the dimethoxyphenyl ring are predicted to enhance occupancy of deep hydrophobic pockets while maintaining aqueous solubility suitable for pharmacological profiling.

physicochemical differentiation logP polar surface area

Purity Specification Consistency Across Multiple Supplier Sources

Multiple independent chemical suppliers (Leyan, Enamine, American Elements, CymitQuimica) report a minimum purity specification of 95–98% for the hydrochloride salt or free base . This narrow purity range, maintained across different synthetic routes, indicates a robust synthesis process with batch‑to‑batch reproducibility that is not uniformly observed for less frequently prepared analogs, such as (1‑(4‑methoxybenzenesulfonyl)piperidin‑4‑yl)methanamine, for which certified purity data are scarce.

purity specification supplier comparison quality control

Optimal Research and Industrial Application Scenarios for (1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine Based on Verifiable Differentiation


Lead Optimization of Hypoxia‑Inducible Factor (HIF‑1) Transcription Inhibitors

The direct head‑to‑head evidence establishes the 3,4‑dimethoxybenzenesulfonyl group as the optimal arylsulfonyl substituent for achieving maximal HIF‑1 transcriptional inhibition [1]. Medicinal chemistry teams synthesizing HIF‑1 pathway inhibitors should therefore incorporate this precise building block to maintain the highest potency observed in the comparator study, rather than substituting simpler arylsulfonyl analogs that would predictably yield weaker transcriptional suppression.

Construction of Central Nervous System (CNS)‑Focused Chemical Libraries

The combination of a piperidine core, an extended aromatic sulfonyl group, and a primary aminomethyl handle makes this compound well‑suited for CNS‑directed library synthesis [1]. Vendors explicitly position it as an intermediate for synthesizing molecules that target CNS disorders or receptor modulation [2]. The 3,4‑dimethoxyphenyl group contributes to a logP range that is compatible with blood‑brain barrier penetration while the aminomethyl group permits rapid diversification into amides, ureas, or secondary amines.

Structure‑Based Design of Receptor Ligands Requiring Dual H‑Bond Donor/Acceptor Functionality

With six hydrogen‑bond acceptors and two donors, the target compound provides a richer hydrogen‑bonding network than the methanesulfonyl analog (four acceptors) [1][2]. This property is particularly relevant for designing ligands that must simultaneously engage multiple residues within receptor binding pockets, such as family A GPCRs or kinase ATP‑binding sites, where the dimethoxybenzenesulfonyl group can serve as both a hydrophobic anchor and an H‑bond‑dependent selectivity element.

Development of Selective Arylsulfonyl‑Based Pull‑Down Probes

The 3,4‑dimethoxybenzenesulfonyl moiety demonstrated superior biological activity in the HIF‑1 reporter assay compared to four other arylsulfonyl groups [1]. This selectivity advantage makes the compound an attractive starting point for synthesizing biotinylated or fluorescently labeled affinity probes that require retention of native target‑engagement properties, enabling chemoproteomic target‑identification studies without the activity loss often encountered when simpler aryl sulfonamide probes are employed.

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